molecular formula C11H15F3N4O2 B2983948 Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 2034539-44-9

Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate

Cat. No.: B2983948
CAS No.: 2034539-44-9
M. Wt: 292.262
InChI Key: ZMBNFHTUSKNGGD-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific molecular structure of “Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate” is not available in the sources I found.

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Honey et al. (2012) details the use of related ethyl carbamate derivatives in the synthesis of trifluoromethyl heterocycles, highlighting the versatility of such compounds as intermediates for generating a diverse range of heterocyclic compounds. This approach leverages rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, demonstrating the compound's potential in synthesizing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing its broad applicability in organic chemistry and drug discovery processes (Honey, M. A., Pasceri, R., Lewis, W., & Moody, C., 2012).

Antituberculous Agent Analogs

Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent, exploring the tuberculostatic activity of compounds related to the queried chemical structure. This work signifies the compound's role in the development of new therapeutic agents against tuberculosis, emphasizing the chemical's utility in medicinal chemistry (Titova, Y., Filatova, E., Fedorova, O., Rusinov, G., & Charushin, V., 2019).

Ring-Chain Isomerization Studies

Research by Pryadeina et al. (2008) on compounds structurally similar to the queried chemical highlights the phenomenon of ring-chain isomerization in solution, determined by solvent type and substituent length. This study underscores the complex behavior of such molecules in different chemical environments, offering insights into the dynamic structural transformations they can undergo (Pryadeina, M. V., Burgart, Y., Saloutin, V. I., & Chupakhin, O., 2008).

Green Chemistry and Synthetic Methodologies

Khaligh et al. (2020) introduced an efficient and eco-friendly method for preparing derivatives of the queried compound, utilizing a novel additive. This study exemplifies the application of green chemistry principles in synthesizing heterocyclic compounds, highlighting the compound's relevance in sustainable and environmentally friendly chemical synthesis (Khaligh, N. G., Mihankhah, T., Titinchi, S. J. J., Shahnavaz, Z., & Johan, M., 2020).

Properties

IUPAC Name

ethyl N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2/c1-2-20-10(19)15-6-9-17-16-8-5-7(11(12,13)14)3-4-18(8)9/h7H,2-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBNFHTUSKNGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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